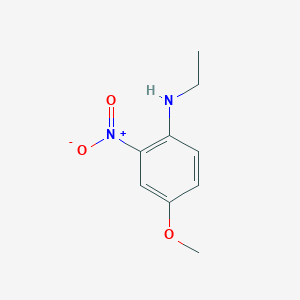

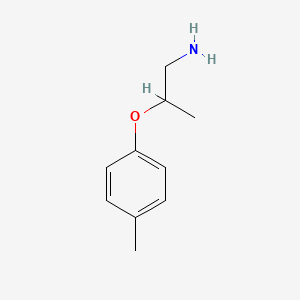

2-amino-2-(4-ethoxyphenyl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Application in Liposome Coupling

2-Amino-2-(4-ethoxyphenyl)acetic acid derivatives are used in the synthesis of polyoxyethylene-based heterobifunctional cross-linking reagents. These reagents are instrumental in coupling peptides to liposomes, which are essential for immunization strategies using synthetic peptides. The derivatives introduce hydrophilic polyoxyethylene chains into liposomal constructs, providing better accessibility and reduced immunogenicity for synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Chiral Auxiliary in Chemistry

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a variant of 2-amino-2-(4-ethoxyphenyl)acetic acid, has been explored as a chiral phosphonic auxiliary. This compound is useful as a chiral derivatizing agent for amines and alcohols, showing satisfactory separation in 31P NMR spectra of diastereomeric alcohols and amines (Majewska, 2019).

Metabolite Identification in Pharmacology

In the field of pharmacology, the metabolites of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, have been identified through studies. One of the identified metabolites includes 4-bromo-2,5-dimethoxyphenylacetic acid, showcasing the relevance of such structures in understanding drug metabolism (Kanamori et al., 2002).

Biotransformation Studies

The compound has also been a subject of biotransformation studies. For example, 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been used to understand the stereoselective hydrolysis processes in various bacterial species, contributing to the field of bioorganic chemistry (Majewska, 2015).

Structural Studies in Crystallography

In crystallography, derivatives of 2-amino-2-(4-ethoxyphenyl)acetic acid have been studied to understand their crystal structures and interactions. Such studies offer insights into the molecular configuration and hydrogen bonding patterns, contributing to the field of material science and crystal engineering (Burns & Hagaman, 1993).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-amino-2-(4-ethoxyphenyl)acetic Acid may also interact with various biological targets, contributing to its potential biological activities.

Mode of Action

For instance, indole derivatives, which share some structural similarities with this compound, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of these compounds’ interactions with various cellular targets.

Biochemical Pathways

For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, and cell growth .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption . This suggests that the compound could be readily absorbed into the bloodstream following oral administration, potentially enhancing its bioavailability.

Result of Action

For instance, it might influence cell signaling pathways, modulate the activity of various enzymes, or interact with cellular receptors .

Eigenschaften

IUPAC Name |

2-amino-2-(4-ethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWLNORTZKHHKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397206 |

Source

|

| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(4-ethoxyphenyl)acetic Acid | |

CAS RN |

299168-49-3 |

Source

|

| Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)